1-Methyl-1H-benzoimidazole-6-boronic acid

説明

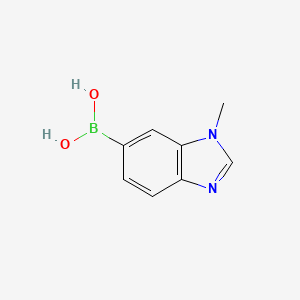

1-Methyl-1H-benzoimidazole-6-boronic acid (CAS: 1072945-87-9) is a heterocyclic boronic acid derivative with the molecular formula C₈H₉BN₂O₂ and a molecular weight of 175.98 g/mol . This compound features a benzimidazole core substituted with a methyl group at the 1-position and a boronic acid (-B(OH)₂) group at the 6-position. It is commonly utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl linkages . The compound is sensitive to moisture and oxygen, requiring storage under inert conditions (2–8°C) . Its hazard profile includes skin/eye irritation (H315, H318) and respiratory tract irritation (H335), necessitating precautions such as using personal protective equipment .

特性

IUPAC Name |

(3-methylbenzimidazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOJQSARVKLHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=CN2C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674335 | |

| Record name | (1-Methyl-1H-benzimidazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-87-9 | |

| Record name | (1-Methyl-1H-benzimidazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-benzoimidazole-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Suzuki-Miyaura Cross-Coupling of 6-Bromo-1-methyl-1H-benzoimidazole

A widely applied method involves substituting a bromine atom at the 6-position of 1-methylbenzimidazole with a boronic acid group via Suzuki-Miyaura coupling. Key steps include:

- Intermediate synthesis : 6-Bromo-1-methyl-1H-benzoimidazole is prepared by cyclizing 4-bromo-1,2-diaminobenzene with aldehydes under acidic or oxidative conditions.

- Borylation reaction : The bromide undergoes coupling with bis(pinacolato)diboron (B$$2$$Pin$$2$$) in the presence of a palladium catalyst (e.g., Pd(OAc)$$2$$), ligand (e.g., PPh$$3$$), and base (e.g., K$$2$$CO$$3$$) in a solvent system like THF/H$$_2$$O (4:1) at 70°C for 16 hours.

Optimized Conditions (adapted from):

| Component | Detail |

|---|---|

| Catalyst | Pd(OAc)$$_2$$ (5 mol%) |

| Ligand | PPh$$_3$$ (10 mol%) |

| Solvent | THF/H$$_2$$O (4:1) |

| Temperature | 70°C |

| Time | 16 hours |

| Yield | 66–80% |

Miyaura Borylation via MIDA Boronate Intermediate

For enhanced stability, the boronic acid can be introduced as a MIDA (N-methyliminodiacetic acid) boronate, which is later hydrolyzed:

- Step 1 : 6-Bromo-1-methyl-1H-benzoimidazole is reacted with a MIDA-protected boronic ester under Miyaura borylation conditions (Pd(dppf)Cl$$_2$$, KOAc, dioxane, 80°C).

- Step 2 : The MIDA boronate is hydrolyzed to the free boronic acid using mild aqueous HCl or NH$$_4$$OH.

- MIDA boronates are air-stable and chromatographically purifiable.

- Avoids decomposition issues associated with free boronic acids during synthesis.

Direct Functionalization via Boron Tribromide (BBr$$_3$$)

While less common, direct electrophilic borylation using BBr$$_3$$ has been explored for analogous systems:

- Reaction : Treatment of 1-methylbenzimidazole with BBr$$_3$$ in dichloromethane at −78°C, followed by quenching with water.

- Challenges : Low regioselectivity and competing side reactions limit practicality.

Key Analytical Data

Characterization (representative example from):

- $$^1$$H NMR (CDCl$$3$$): δ 8.54 (d, J = 8.6 Hz, 1H), 7.84 (s, 1H), 4.10 (s, 3H, N-CH$$3$$).

- $$^11$$B NMR : δ 30–32 ppm (broad signal for boronic acid).

- HPLC Purity : >95% after column chromatography (silica gel, CH$$2$$Cl$$2$$/MeOH).

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 66–80 | High | Excellent |

| MIDA Boronate | 70–85 | High | Moderate |

| Direct Borylation | 20–35 | Low | Poor |

Challenges and Considerations

- Regioselectivity : Ensuring functionalization at the 6-position requires careful control of directing groups or steric effects.

- Stability : Free boronic acids are prone to protodeboronation; use of MIDA boronates or pinacol esters mitigates this.

- Catalyst Optimization : Ligand choice (e.g., SPhos vs. PPh$$_3$$) significantly impacts coupling efficiency.

化学反応の分析

Types of Reactions: 1-Methyl-1H-benzoimidazole-6-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Borane derivatives.

Substitution: Biaryl or vinyl compounds.

科学的研究の応用

1-Methyl-1H-benzoimidazole-6-boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

作用機序

The mechanism of action of 1-methyl-1H-benzoimidazole-6-boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition studies, where the compound can act as a competitive inhibitor by binding to the active site of enzymes.

類似化合物との比較

Comparison with Similar Compounds

Positional Isomers: 5-Boronic Acid vs. 6-Boronic Acid

The positional isomer 1-Methyl-1H-benzoimidazole-5-boronic acid (CAS: 1107627-21-3) shares the same molecular formula but differs in the substitution pattern of the boronic acid group. This structural variation significantly impacts reactivity and regioselectivity in cross-coupling reactions.

Boronic Acid Esters

Derivatives such as 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester (CAS: 1314216-34-6) replace the boronic acid’s hydroxyl groups with a pinacolato group. This modification enhances stability under ambient conditions, making esters preferable for storage and transport. However, the free boronic acid (target compound) is more reactive in aqueous or protic reaction media, avoiding the need for deprotection steps .

Carboxylic Acid and Ester Derivatives

Compounds like 1-Methyl-1H-benzoimidazole-6-carboxylic acid (CAS: 53484-18-7) and its methyl ester (CAS: 131020-50-3) replace the boronic acid with a carboxylic acid (-COOH) or ester (-COOCH₃) group. These derivatives are less reactive in cross-couplings but find utility in drug design as bioisosteres or intermediates for amide bond formation .

Halogen-Substituted Derivatives

6-Bromo-1-methyl-1H-benzoimidazole (CAS: 167487-83-4) replaces the boronic acid with a bromine atom. This compound serves as a precursor for further functionalization via halogen-metal exchange or Buchwald-Hartwig amination. However, it lacks the direct applicability of the boronic acid in cross-coupling reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hazard Profile Comparison

| Compound Name | Hazard Statements (GHS) | Precautionary Measures |

|---|---|---|

| This compound | H315, H318, H335 | Use gloves/eye protection |

| 6-Bromo-1-methyl-1H-benzoimidazole | H302, H412 | Avoid inhalation |

生物活性

1-Methyl-1H-benzoimidazole-6-boronic acid is an organic compound characterized by its unique structural features, including a benzimidazole core and a boronic acid functional group. This compound, with a molecular formula of C8H9BN2O2 and a molecular weight of approximately 175.98 g/mol, has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

The compound can be synthesized through various methods, typically involving the reaction of 1-methyl-1H-benzoimidazole with boronic acid derivatives under conditions that require catalysts such as palladium and bases like potassium carbonate in solvents such as dimethylformamide (DMF) . The boronic acid group enables it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in enzyme inhibition studies, where the compound may act as a competitive inhibitor by binding to the active sites of enzymes .

Biological Activity

Research indicates that compounds containing the benzoimidazole moiety exhibit diverse biological activities, including:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methyl-1H-benzo[d]imidazol-6-yl boronic acid | Benzimidazole Boronic Acid | Exhibits similar biological activity but lacks methyl substitution at position 2. |

| 5-Bromo-1H-benzimidazole-6-boronic acid | Benzimidazole Boronic Acid | Halogen substitution may enhance reactivity in electrophilic reactions. |

| 4-Boronoaniline | Boron-substituted Aniline | Used in organic synthesis; known for its role in medicinal chemistry. |

Case Studies

While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

- Inhibition Studies : A study on similar benzimidazole derivatives demonstrated their effectiveness as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer signaling pathways. This suggests that this compound may exhibit comparable inhibitory effects .

- Drug Development : Research focusing on the synthesis of boronic acids has highlighted their utility as intermediates in drug development processes, particularly for creating targeted therapies against various diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-1H-benzoimidazole-6-boronic acid, and what key reaction parameters should be optimized?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions. A typical procedure involves reacting 6-bromo-1-methyl-1H-benzimidazole with a boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(OAc)₂), potassium carbonate as a base, and isopropyl alcohol as the solvent under reflux for 4–5 hours. Key parameters requiring optimization include catalyst loading (0.6 mol%), stoichiometry of the boronic acid (1.2 equivalents), and reaction temperature to maximize yield and purity .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

- Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the benzimidazole core and boronic acid moiety. Mass spectrometry (MS) with electrospray ionization (ESI) is critical for determining molecular weight (e.g., [M+H]+ ion analysis). High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to monitor reaction progress and purity .

Q. What role does this compound play in cross-coupling reactions, and how does its electronic structure influence reactivity?

- Methodological Answer : As a boronic acid, it acts as a nucleophilic partner in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. The electron-donating methyl group on the benzimidazole ring enhances stability and modulates reactivity by reducing steric hindrance at the boronic acid site. Reactivity can be further tuned by adjusting solvent polarity (e.g., isopropyl alcohol vs. THF) and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental results regarding the compound’s reactivity or binding affinity?

- Methodological Answer : Divergences often arise from methodological differences. For example, computational models may prioritize ligand-receptor interactions (e.g., receptor-response clustering), while experimental studies focus on empirical reaction yields. To reconcile discrepancies:

- Validate computational models with wet-lab data (e.g., competitive binding assays or kinetic studies).

- Use meta-analytical frameworks to compare datasets generated from hybrid approaches (e.g., combining heterologous receptor expression with bioelectronic nose extrapolations) .

Q. What strategies are effective in minimizing byproducts during the synthesis or application of this boronic acid derivative?

- Methodological Answer : Byproducts like deboronation or homocoupling can be mitigated by:

- Strict control of oxygen and moisture levels (use of inert atmosphere, dried solvents).

- Optimizing catalyst-to-ligand ratios (e.g., Pd(OAc)₂ with phosphine ligands).

- Introducing scavengers (e.g., polymer-supported quench agents) post-reaction.

- Monitoring intermediates via TLC or GC-MS to isolate pure products .

Q. How can cross-disciplinary approaches (e.g., computational modeling and synthetic chemistry) enhance the application of this compound in receptor-targeted studies?

- Methodological Answer : Integrate molecular docking simulations to predict interactions with target receptors (e.g., benzimidazole-binding GPCRs) before experimental validation. For example:

- Use density functional theory (DFT) to model boronic acid coordination with catalytic residues.

- Pair synthetic derivatives with agonistic/antagonistic profiling (e.g., heterologous receptor expression assays) to refine structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。